molecular formula C18H25NOS B4063003 N-[(3,5-dimethyl-1-adamantyl)methyl]-2-thiophenecarboxamide

N-[(3,5-dimethyl-1-adamantyl)methyl]-2-thiophenecarboxamide

Cat. No. B4063003
M. Wt: 303.5 g/mol
InChI Key: XFWSQVBVNLMMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,5-dimethyl-1-adamantyl)methyl]-2-thiophenecarboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key metabolic regulator that plays a crucial role in maintaining energy homeostasis in cells. A-769662 has been shown to activate AMPK in vitro and in vivo, making it a promising tool for studying the role of AMPK in various physiological and pathological conditions.

Scientific Research Applications

Polymer Synthesis and Characterization

  • Polyamide-imides Containing Adamantyl Groups : A study by Liaw and Liaw (2001) focused on synthesizing and characterizing new polyamide-imides (PAIs) containing pendant adamantyl groups. These PAIs were prepared through direct polycondensation and exhibited properties like high tensile strength, glass transition temperatures, and stability in various solvents (Liaw & Liaw, 2001).

  • New Polyamides from Adamantane : Chern, Lin, and Kao (1998) synthesized new polyamides derived from 1,3-bis[4-(4-aminophenoxy)phenyl]adamantane. These polyamides displayed good solubilities, mechanical properties, and thermal stability (Chern, Lin, & Kao, 1998).

Pharmaceutical Applications

  • Anti-Influenza Virus Activity : Göktaş et al. (2012) explored the anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. They found significant inhibitory effects against various strains of the influenza virus, indicating potential for antiviral drug development (Göktaş et al., 2012).

Anticancer Research

  • Antiviral and Antibacterial Aglycon Derivatives : Printsevskaya et al. (2005) synthesized and investigated the antibacterial and anti-HIV activities of adamantyl-substituted carboxamides. Their results showed promising antiretroviral and antibacterial potential (Printsevskaya et al., 2005).

Material Science

  • Electroactive Aromatic Polyamides and Polyimides : Hsiao et al. (2009) developed electroactive aromatic polyamides and polyimides with adamantylphenoxy-substituted triphenylamine units. These polymers exhibited high glass-transition temperatures, stability, and interesting electrochemical properties (Hsiao et al., 2009).

properties

IUPAC Name

N-[(3,5-dimethyl-1-adamantyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NOS/c1-16-6-13-7-17(2,9-16)11-18(8-13,10-16)12-19-15(20)14-4-3-5-21-14/h3-5,13H,6-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWSQVBVNLMMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)CNC(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3,5-dimethyl-1-adamantyl)methyl]-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[(3,5-dimethyl-1-adamantyl)methyl]-2-thiophenecarboxamide
Reactant of Route 3
N-[(3,5-dimethyl-1-adamantyl)methyl]-2-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[(3,5-dimethyl-1-adamantyl)methyl]-2-thiophenecarboxamide
Reactant of Route 5
N-[(3,5-dimethyl-1-adamantyl)methyl]-2-thiophenecarboxamide
Reactant of Route 6
N-[(3,5-dimethyl-1-adamantyl)methyl]-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.